molecular formula C9H16N2O B12839087 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one

Katalognummer: B12839087
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: SGOQLSRBUWAQJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C9H17N2O. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acidic or basic catalysts, depending on the specific reaction pathway

    Solvents: Organic solvents such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: to control reaction parameters

    Purification steps: such as recrystallization or chromatography to isolate the desired product

Analyse Chemischer Reaktionen

Types of Reactions

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups

Wissenschaftliche Forschungsanwendungen

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing

Wirkmechanismus

The mechanism of action of 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. For instance, it has been studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance . The compound binds to the sigma-1 receptor, modulating its activity and influencing pain perception pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one is unique due to its specific substitution pattern and its potential to modulate sigma-1 receptor activity. This makes it a valuable compound for research in pain management and other therapeutic areas.

Eigenschaften

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one

InChI

InChI=1S/C9H16N2O/c1-8(2)9(5-10-6-9)4-7(12)11(8)3/h10H,4-6H2,1-3H3

InChI-Schlüssel

SGOQLSRBUWAQJV-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2(CC(=O)N1C)CNC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.